molecular formula C10H12O2S B7893422 3-(Propylthio)benzoic acid

3-(Propylthio)benzoic acid

Cat. No. B7893422
M. Wt: 196.27 g/mol
InChI Key: NUFZVXSIPGKAGB-UHFFFAOYSA-N
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Description

3-(Propylthio)benzoic acid is a useful research compound. Its molecular formula is C10H12O2S and its molecular weight is 196.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Benzoic Acid Derivatives in Foods and Additives : Benzoic acid and its derivatives, including 3-(Propylthio)benzoic acid, are widely used as antibacterial and antifungal preservatives, and as flavoring agents in food, cosmetics, hygiene, and pharmaceutical products. They are also present naturally in plant and animal tissues (del Olmo, Calzada, & Nuñez, 2017).

  • Photopolymerization in Liquid Crystal Phases : Research on a polymerizable benzoic acid derivative (which includes structures similar to this compound) shows its complexation and photopolymerization in liquid crystal phases, indicating applications in material science and polymer chemistry (Kishikawa, Hirai, & Kohmoto, 2008).

  • Antibacterial Activity of Benzoic Acid Hybrids : A study on 3-hydroxy benzoic acid, a compound related to this compound, reveals its potential antibacterial activity. This suggests that derivatives of this compound could be explored for similar properties (Satpute, Gangan, & Shastri, 2018).

  • Luminescent Properties in Lanthanide Compounds : Benzoic acid derivatives have been used as ligands in lanthanide coordination compounds. The presence of electron-donating or withdrawing groups in these derivatives can influence the photophysical properties, suggesting applications in photoluminescence and material science (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

  • Phase Behavior Modeling in Pharmaceutical Research : Benzoic acid, a parent compound of this compound, is studied for its phase behavior in pharmaceutical research. Understanding its thermodynamic phase behavior is essential for drug formulation and process design (Reschke, Zherikova, Verevkin, & Held, 2016).

  • Role in Plant Growth and Yield : Benzoic acid and its derivatives influence growth, yield, and biochemical aspects of plants, suggesting agricultural applications (Sadak, El-Lethy, & Dawood, 2013).

  • Trace Metal Extraction : A derivative of benzoic acid, 2-(3-Ethylthioureido)benzoic acid, has been applied for the extraction of trace metals, showcasing its potential in environmental and analytical chemistry (Mortada et al., 2017).

properties

IUPAC Name

3-propylsulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h3-5,7H,2,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFZVXSIPGKAGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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